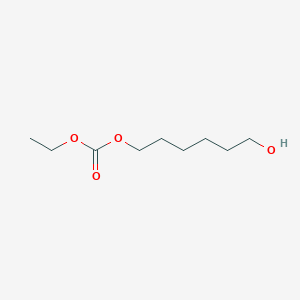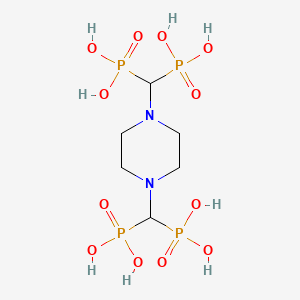
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- is a chemical compound with the molecular formula C6H18N2O12P4. It contains 42 atoms, including 18 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, 12 oxygen atoms, and 4 phosphorus atoms . This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonic acids can be synthesized using various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Other methods include the use of dichlorophosphine or dichlorophosphine oxide, phosphonodiamide, or by oxidation of phosphinic acid .
Industrial Production Methods: Industrial production of phosphonic acids often involves the direct use of phosphorous acid (H3PO3), which produces a phosphonic acid functional group simultaneously with the formation of the P-C bond . This method is favored due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid functional group, which features two hydroxy moieties, one P=O double bond, and one P-C bond .
Common Reagents and Conditions: Common reagents used in these reactions include bromotrimethylsilane, methanol, and hydrochloric acid . The conditions for these reactions typically involve acidic or basic environments, depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the dealkylation of dialkyl phosphonates under acidic conditions produces phosphonic acids .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- has a wide range of scientific research applications. It is used in chemistry for the design of supramolecular or hybrid materials and for the functionalization of surfaces . In biology and medicine, it is employed for its bioactive properties, including drug and pro-drug development, bone targeting, and medical imaging . Additionally, it is used in industry for analytical purposes and as a phosphoantigen .
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to coordinate with various metal ions and form stable complexes . This coordination ability is crucial for its bioactive properties and its use in supramolecular chemistry.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- include other phosphonic acids and their derivatives, such as aminophosphonic acids and organometallic phosphonic acids . These compounds share similar structural features and functional groups, allowing them to exhibit comparable properties.
Uniqueness: What sets phosphonic acid, (1,4-piperazinediyldimethylidyne)tetrakis- apart is its unique combination of the piperazine ring and the phosphonic acid functional groups. This combination enhances its coordination properties and bioactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
71230-70-1 |
|---|---|
Fórmula molecular |
C6H18N2O12P4 |
Peso molecular |
434.11 g/mol |
Nombre IUPAC |
[[4-(diphosphonomethyl)piperazin-1-yl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C6H18N2O12P4/c9-21(10,11)5(22(12,13)14)7-1-2-8(4-3-7)6(23(15,16)17)24(18,19)20/h5-6H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
Clave InChI |
BQOSEXYGYUOASD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


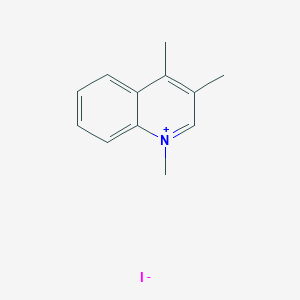
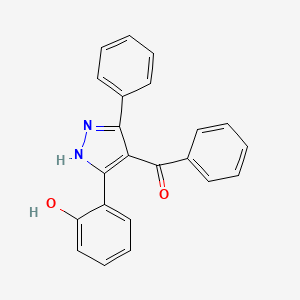
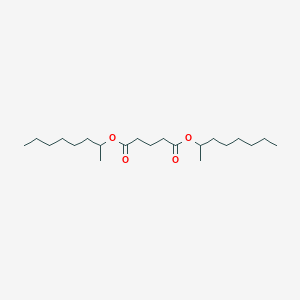
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
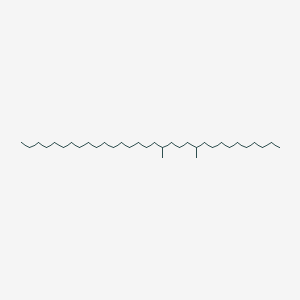
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
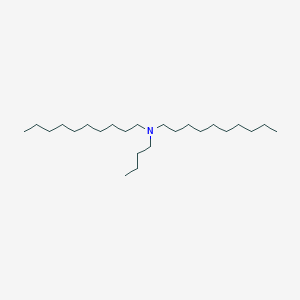


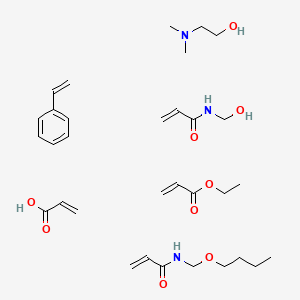
![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
